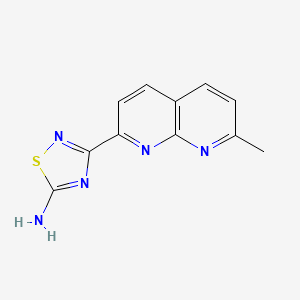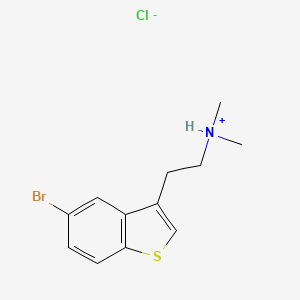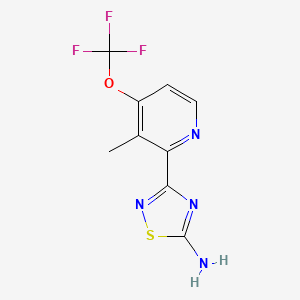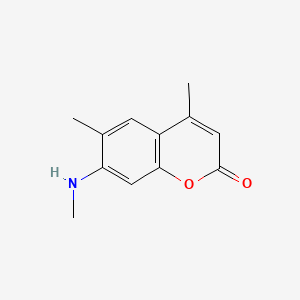
1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a piperazine ring substituted with a carboxyphenyl group and an ethyl group, along with a tert-butoxycarbonyl (Boc) protecting group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Carboxyphenyl Group: The carboxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable carboxyphenyl halide.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base.
Boc Protection: The Boc protecting group can be introduced by reacting the piperazine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the aromatic ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) agents and anti-inflammatory drugs.
Biological Studies: It is used in biological studies to investigate the interactions of piperazine derivatives with various biological targets, such as receptors and enzymes.
Chemical Biology: The compound is employed in chemical biology research to study the effects of piperazine derivatives on cellular processes and pathways.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact mechanism of action depends on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
1-(3-carboxyphenyl)-4-ethylpiperazine: Similar structure but lacks the Boc protecting group.
1-(3-carboxyphenyl)-3-methyl-4-Boc piperazine: Similar structure with a methyl group instead of an ethyl group.
1-(4-carboxyphenyl)-3-ethyl-4-Boc piperazine: Similar structure with the carboxyphenyl group at the 4-position instead of the 3-position.
Uniqueness
1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine is unique due to the presence of the Boc protecting group, which provides stability and facilitates further synthetic modifications. The combination of the carboxyphenyl and ethyl groups also contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
1131622-95-1 |
|---|---|
分子式 |
C18H26N2O4 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
3-[3-ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-5-14-12-19(15-8-6-7-13(11-15)16(21)22)9-10-20(14)17(23)24-18(2,3)4/h6-8,11,14H,5,9-10,12H2,1-4H3,(H,21,22) |
InChI 键 |
WENZOZBTUIBTST-UHFFFAOYSA-N |
规范 SMILES |
CCC1CN(CCN1C(=O)OC(C)(C)C)C2=CC=CC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















